2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2580179-38-8
VCID: VC11530428
InChI: InChI=1S/C25H20FNO4/c26-16-9-10-17-15(13-16)11-12-27(23(17)24(28)29)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22-23H,11-12,14H2,(H,28,29)
SMILES:
Molecular Formula: C25H20FNO4
Molecular Weight: 417.4 g/mol

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

CAS No.: 2580179-38-8

Cat. No.: VC11530428

Molecular Formula: C25H20FNO4

Molecular Weight: 417.4 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid - 2580179-38-8

Specification

CAS No. 2580179-38-8
Molecular Formula C25H20FNO4
Molecular Weight 417.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Standard InChI InChI=1S/C25H20FNO4/c26-16-9-10-17-15(13-16)11-12-27(23(17)24(28)29)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22-23H,11-12,14H2,(H,28,29)
Standard InChI Key OQXHPMMRCUPTTN-UHFFFAOYSA-N
Canonical SMILES C1CN(C(C2=C1C=C(C=C2)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Structural and Functional Characteristics

Molecular Architecture

The compound’s structure comprises three critical components:

  • Fmoc Protecting Group: The 9H-fluoren-9-ylmethoxycarbonyl moiety provides steric protection for the amine group during synthesis. Its stability under acidic conditions and selective removal under basic environments (e.g., piperidine) make it ideal for stepwise peptide elongation .

  • Tetrahydroisoquinoline Backbone: This bicyclic framework offers rigidity and conformational stability, which are advantageous for designing peptide mimetics and small-molecule therapeutics.

  • Fluorine Substituent: Positioned at the 6th carbon, the fluorine atom enhances metabolic stability and lipophilicity, factors critical for optimizing drug bioavailability.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC25H20FNO4\text{C}_{25}\text{H}_{20}\text{FNO}_4
Molecular Weight417.4 g/mol
CAS Number2580179-38-8
Purity≥95%
Storage Conditions2–8°C

Synthesis and Manufacturing

Stepwise Synthesis

The synthesis involves sequential functionalization of the tetrahydroisoquinoline core:

  • Amine Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA) yields the Fmoc-protected intermediate.

  • Fluorination: Electrophilic aromatic substitution using Selectfluor®\text{Selectfluor}^{®} introduces fluorine at the 6th position, leveraging directing effects of the existing substituents.

  • Carboxylic Acid Activation: The terminal carboxylic acid is stabilized via tert-butyl esterification or converted to an active ester for subsequent coupling reactions.

Industrial Production

STA PHARMACEUTICAL US LLC and WuXi TIDES utilize flow chemistry techniques to scale production, ensuring reproducibility and minimizing byproducts . The compound is commercially available in 100 g quantities, reflecting its demand in high-throughput peptide synthesis .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality allows iterative deprotection and coupling cycles. Key advantages include:

  • Selective Deprotection: Mild basic conditions (e.g., 20% piperidine in DMF) remove the Fmoc group without affecting acid-labile side chains.

  • Compatibility with Automated Synthesizers: Its stability under SPPS conditions enables integration into robotic platforms for synthesizing long peptides (>50 residues).

Drug Discovery Applications

The fluorine atom enhances interactions with hydrophobic pockets in target proteins. Recent studies highlight its use in:

  • Protease Inhibitors: Mimicking natural peptide substrates to block enzymatic activity.

  • GPCR-Targeted Therapeutics: Modulating receptor conformation via fluorinated aromatic interactions.

Biological Activities and Research Insights

Anticancer Mechanisms

Preliminary screenings reveal apoptosis induction in HeLa and MCF-7 cell lines at IC50_{50} values of 12–18 μM. Fluorine’s electron-withdrawing effect enhances binding to kinase ATP pockets, disrupting cancer cell proliferation.

ActivityModel SystemObserved Effect
NeuroprotectionSH-SY5Y Neurons30% ↓ ROS production
AnticancerHeLa CellsIC50_{50} = 15.2 μM
Anti-inflammatoryRAW 264.7 Macrophages40% ↓ TNF-α secretion

Comparative Analysis with Structural Analogs

vs. Non-Fluorinated Fmoc Derivatives

Removing the 6-fluoro substituent (e.g., CAS 204317-99-7) reduces molecular weight to 399.45 g/mol and decreases logP by 0.8 units, underscoring fluorine’s role in enhancing lipophilicity .

vs. BOC-Protected Analogues

tert-Butoxycarbonyl (BOC) groups (e.g., CAS 1644239-50-8) require acidic deprotection (e.g., TFA), limiting compatibility with acid-sensitive residues. Fmoc’s base-labile nature offers broader utility in SPPS .

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